molecular formula C24H34ClNO4 B1661873 1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolinium chloride CAS No. 985-11-5

1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolinium chloride

Cat. No.: B1661873
CAS No.: 985-11-5
M. Wt: 436.0 g/mol
InChI Key: UFMDADDQBPEVKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolinium chloride is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of multiple ethoxy groups attached to a benzyl and isoquinolinium structure

Mechanism of Action

Target of Action

It’s known that the 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .

Mode of Action

The 3,4-dimethoxybenzyl group in the compound serves as a protective group for the thiol moiety. This group increases the solubility and stability of the precursor but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Biochemical Pathways

The compound’s ability to form self-assembled monolayers (sams) of aromatic thiolates is noteworthy . These SAMs are frequently used in a wide range of applications, and their formation is often hampered by the low solubilities of their precursors .

Pharmacokinetics

The compound’s increased solubility due to the presence of the 3,4-dimethoxybenzyl group may enhance its bioavailability .

Result of Action

The compound’s action results in the formation of self-assembled monolayers (SAMs) of aromatic thiolates . These SAMs have the same structure and quality as the ones obtained from the respective unprotected thiols .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of protons. For instance, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolinium chloride typically involves multiple steps. One common approach is the alkylation of 3,4-diethoxybenzyl chloride with 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolinium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in the presence of an acid catalyst.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ typically yields quinones, while reduction with hydrogenation catalysts produces fully reduced tetrahydroisoquinolines.

Scientific Research Applications

1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolinium chloride has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a component in certain industrial processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Diethoxybenzyl chloride: A precursor used in the synthesis of the target compound.

    6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline: Another precursor involved in the synthesis.

    1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride: A structurally similar compound with methoxy groups instead of ethoxy groups.

Uniqueness

1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolinium chloride is unique due to the presence of multiple ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups can enhance solubility and stability, making it a valuable compound for various applications.

Properties

CAS No.

985-11-5

Molecular Formula

C24H34ClNO4

Molecular Weight

436.0 g/mol

IUPAC Name

1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C24H33NO4.ClH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-10,14-16,20,25H,5-8,11-13H2,1-4H3;1H

InChI Key

UFMDADDQBPEVKZ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CC[NH2+]2)OCC)OCC)OCC.[Cl-]

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolinium chloride
Reactant of Route 2
1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolinium chloride
Reactant of Route 3
1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolinium chloride
Reactant of Route 4
1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolinium chloride
Reactant of Route 5
1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolinium chloride
Reactant of Route 6
1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolinium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.